Oral Bioavailability Enhancement in Growth Hormone Secretagogue Peptidomimetics: O-Benzyl-D-Serine vs. D-Trp and D-Homophenylalanine
In a structure-activity relationship (SAR) study of the prototypical peptidomimetic L-162,752, replacement of the D-Trp residue with O-benzyl-D-serine yielded a secretagogue analog that maintained comparable intrinsic in vitro activity while demonstrating significantly improved oral activity in dogs [1]. This substitution preserved pharmacological potency while enhancing pharmacokinetic performance—a differentiation not observed with the D-homophenylalanine analog, which exhibited considerable loss of activity in the O-benzyl-D-serine series [1].
| Evidence Dimension | Oral activity in vivo (qualitative rank order) |
|---|---|
| Target Compound Data | Significantly better oral activity in dogs; comparable intrinsic activity |
| Comparator Or Baseline | D-Trp-containing parent L-162,752; D-homophenylalanine analog |
| Quantified Difference | Oral activity significantly improved; D-homophenylalanine analog showed considerable loss of activity |
| Conditions | Canine oral administration model; in vitro intrinsic activity assays |
Why This Matters
For procurement decisions in peptidomimetic drug discovery programs targeting orally bioavailable candidates, O-benzyl-serine incorporation offers a validated structural solution for improving oral exposure without sacrificing target engagement.
- [1] Nargund RP, Chen MH, Johnston DB, Barakat KJ, Tata JR, Cheng K, Jacks TM, Chan WW, Wei L, Butler BR, Hickey GJ, Smith RG, Patchett AA. Peptidomimetic growth hormone secretagogues: synthesis and biological activities of analogs varied at the indole nucleus of the prototypical spiropiperidine L-162,752. Bioorg Med Chem Lett. 1996;6(14):1731-1736. View Source
